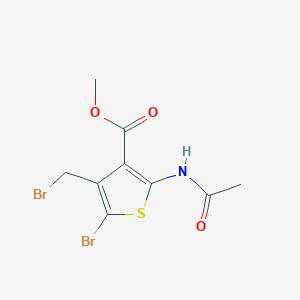

2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 2-acetamido-5-bromo-4-(bromomethyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2NO3S/c1-4(13)12-8-6(9(14)15-2)5(3-10)7(11)16-8/h3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTVHSBGLZAMIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(S1)Br)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester typically follows a multi-step approach:

- Starting Material: Thiophene derivatives, particularly methyl 3-methylthiophene-2-carboxylate or related compounds.

- Step 1: Bromination – Selective bromination at the 4 and 5 positions of the thiophene ring.

- Step 2: Introduction of Bromomethyl Group – Bromomethylation at the 4-position.

- Step 3: Acetylation – Introduction of the acetylamino group at the 2-position.

- Step 4: Esterification – Formation of the methyl ester at the 3-carboxylic acid position.

Each step requires careful control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to prevent over-bromination or side reactions.

Bromination and Bromomethylation

- Initial bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce bromine atoms at the 4 and 5 positions.

- A one-pot bromination/debromination sequence can be employed to obtain the 2,4-dibromo intermediate, which is a key precursor to the target compound.

- Bromomethylation is typically conducted by reacting the thiophene derivative with bromomethylating agents such as bromomethyl halides under acidic or neutral conditions to introduce the bromomethyl group at the 4-position.

Acetylation

Esterification

- The carboxylic acid group at the 3-position is converted into a methyl ester.

- This can be achieved via Fischer esterification by refluxing the acid with methanol in the presence of an acid catalyst or by direct esterification of acid chloride intermediates with methanol.

Industrial Scale Preparation

Industrial production of this compound involves scaling up the laboratory procedures with additional considerations:

- Use of continuous flow reactors for bromination and acetylation steps to enhance safety and reaction control.

- Employment of heterogeneous palladium catalysts for carbonylation steps to improve catalyst recovery and reduce costs.

- Purification by recrystallization and chromatographic techniques to achieve high purity.

- Optimization of reaction conditions to maximize yield and minimize by-products.

Detailed Reaction Pathways and Mechanistic Insights

Research Findings and Optimization

- The use of a bromination/debromination sequence allows selective formation of dibromo intermediates, which are crucial for downstream functionalization.

- Palladium-catalyzed carbonylation under CO pressure provides an efficient route to introduce carboxylic acid or ester functionalities on the thiophene ring, adaptable for industrial scale.

- The acetylation step is sensitive to reaction conditions; controlling temperature and reagent addition rates improves yield and purity.

- Bromomethylation requires careful stoichiometric control to avoid poly-substitution or over-bromination.

- Purification through vacuum distillation and recrystallization is effective in isolating pure intermediates and final product.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield & Purity Considerations |

|---|---|---|---|

| Bromination | Bromine or NBS in organic solvent | Controlled temperature, one-pot sequence | High selectivity with debromination step |

| Bromomethylation | Bromomethyl halide reaction | Acidic or neutral medium | Requires precise control to avoid side reactions |

| Acetylation | Acetic anhydride or acetyl chloride | Mild temperature | High purity with controlled reagent addition |

| Esterification | Fischer esterification or acid chloride route | Methanol with acid catalyst or acid chloride + MeOH | Efficient ester formation, high yield |

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a bioactive agent. Research indicates that derivatives of thiophene compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties. For instance, compounds similar to 2-acetylamino derivatives have shown inhibitory effects against certain cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Organic Synthesis

Due to its reactive bromine atoms, this compound serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in:

- Cross-coupling reactions : The bromine atoms facilitate reactions such as Suzuki or Heck coupling, allowing for the formation of carbon-carbon bonds essential in constructing larger molecular frameworks.

- Functionalization of thiophenes : The compound can be modified to introduce various functional groups, expanding its utility in synthetic organic chemistry .

Material Science

Thiophene derivatives are known for their conductive properties, making them valuable in the development of organic electronic materials. The incorporation of 2-acetylamino-5-bromo-4-bromomethyl-thiophene into polymer matrices can potentially enhance the electrical conductivity and stability of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Case Studies

Mechanism of Action

The mechanism of action of 2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

To contextualize its properties, three structurally related thiophene-based compounds are compared below. Data is sourced from authoritative chemical catalogs and synthetic studies .

Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Catalog Number |

|---|---|---|---|---|

| 2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester | C₉H₉Br₂NO₃S | 371.06 | - 2-Acetylamino - 5-Bromo - 4-Bromomethyl - 3-Methyl ester |

129681 |

| 3-Amino-4-cyano-5-ethyl-thiophene-2-carboxylic acid ethyl ester | C₁₀H₁₂N₂O₂S | 224.28 | - 3-Amino - 4-Cyano - 5-Ethyl - 2-Ethyl ester |

129682 |

| 5-Acetylamino-3-methyl-thiophene-2,4-dicarboxylic acid dimethyl ester | C₁₁H₁₃NO₅S | 271.29 | - 5-Acetylamino - 3-Methyl - 2,4-Dimethyl esters |

129683 |

Key Differences and Implications

Bromination vs. Cyano/Amino Groups

- The primary compound distinguishes itself via bromine atoms, absent in the other analogs. Bromine increases molecular weight by ~147 g/mol compared to the cyano/amino analog (224.28 g/mol) and enhances electrophilicity, making it more reactive in halogen-exchange or cross-coupling reactions .

Ester Group Variations

- The methyl ester in the primary compound contrasts with the ethyl ester in the second compound.

- The third compound (C₁₁H₁₃NO₅S) features dual methyl esters at positions 2 and 4, which could enhance electron-withdrawing effects and influence aromatic electrophilic substitution patterns.

Acetylamino Positioning

- The primary compound and the third compound both include an acetylamino group, but at different positions (2 vs. 5). Positional differences may affect intramolecular interactions or steric effects during synthetic modifications.

Broader Context of Structural Analogues

While other methyl esters (e.g., fatty acid methyl esters in –7) share ester functionalities, they lack the thiophene backbone and brominated substituents, rendering them chemically distinct. For example, sandaracopimaric acid methyl ester () and nonanedioic acid dimethyl ester () are terpenoid or aliphatic esters, respectively, with divergent reactivity profiles .

Biological Activity

2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester (CAS No. 874116-68-4) is a synthetic compound with notable biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : CHBrNOS

- Molecular Weight : 371.05 g/mol

- Structural Characteristics : The compound contains a thiophene ring substituted with bromine and an acetylamino group, contributing to its activity profile.

Biological Activity Overview

Research indicates that 2-Acetylamino-5-bromo-4-bromomethyl-thiophene-3-carboxylic acid methyl ester exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest the compound may possess antimicrobial effects against certain bacterial strains.

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Xanthine Oxidase Inhibition : Similar compounds have demonstrated the ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism that can contribute to oxidative stress and inflammation. Inhibiting this enzyme may provide therapeutic benefits for conditions like gout and hyperuricemia .

- Free Radical Scavenging : The presence of electron-donating groups in the structure may enhance its ability to neutralize free radicals, thereby reducing oxidative damage in cells .

Case Studies

- Antimicrobial Activity :

- Antioxidant Capacity :

Data Table: Biological Activity Summary

Q & A

Basic: What are the optimal synthetic routes for this compound, considering regioselectivity and yield?

A multi-step approach is recommended, starting with esterification of the thiophene core followed by sequential halogenation. Evidence suggests using p-aminosalicylic acid as a precursor, undergoing acetylation to introduce the acetamido group, followed by bromination at the 5-position and bromomethylation at the 4-position . Key parameters include:

- Halogenation conditions : Use NBS (N-bromosuccinimide) in DMF at 0–5°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for bromomethylation .

- Yield optimization : Yields >70% are achievable with stoichiometric control (1:1.2 molar ratio of substrate to brominating agent) .

Basic: How can researchers characterize the molecular structure and confirm bromine substituents?

Spectroscopic techniques are critical:

- NMR :

- Mass spectrometry (HRMS) : Isotopic peaks for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) confirm bromine presence .

- X-ray crystallography (if crystalline): Resolves positional ambiguity of bromine atoms, as demonstrated in structurally similar thiophene derivatives .

Advanced: What strategies resolve conflicting spectral data during structural elucidation?

Discrepancies in NMR or GC/MS data (e.g., unexpected retention times or split peaks) require:

- Cross-validation : Compare NMR data with analogous compounds (e.g., methyl 3-amino-5-bromothiophene-2-carboxylate ).

- Isotopic labeling : Use ⁸¹Br-enriched reagents to distinguish bromine-related fragmentation in MS .

- Computational modeling : DFT calculations predict NMR chemical shifts and verify substituent effects .

Advanced: How do steric/electronic factors influence bromomethyl reactivity in nucleophilic substitutions?

The bromomethyl group (–CH₂Br) exhibits dual reactivity:

- Steric hindrance : Bulky substituents (e.g., acetamido at position 2) slow SN2 reactions but favor elimination if base-sensitive .

- Electronic effects : Electron-withdrawing groups (e.g., carboxylic ester at position 3) polarize the C–Br bond, accelerating substitution.

Example : In SN2 reactions with amines, use polar solvents (acetonitrile) and mild bases (K₂CO₃) to suppress elimination .

Advanced: What computational methods predict the electronic effects of bromine on the thiophene ring?

- DFT calculations : Analyze HOMO-LUMO gaps to assess electrophilicity. Bromine’s electron-withdrawing effect increases reactivity at the 4-position .

- Molecular docking : For pharmacological studies, model interactions with enzymes (e.g., kinases) to evaluate steric compatibility .

Basic: What purification techniques ensure high purity (>98%) for this compound?

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) for optimal separation of brominated byproducts .

- Recrystallization : Ethanol/water mixtures yield crystals with >99% purity, verified by HPLC .

Advanced: How can researchers optimize regioselectivity in bromination reactions?

- Directing groups : The acetamido group at position 2 directs bromination to the 5-position via resonance stabilization .

- Temperature control : Low temperatures (–10°C) favor kinetic control, reducing di-substitution .

- Catalyst screening : FeCl₃ or AlCl₃ enhances regioselectivity in thiophene bromination .

Basic: What analytical methods quantify residual solvents or impurities?

- GC-MS : Detect volatile impurities (e.g., DMF) with detection limits <10 ppm .

- HPLC : Use C18 columns and UV detection (254 nm) to monitor hydrolyzed byproducts (e.g., free carboxylic acids) .

Advanced: How does the bromomethyl group impact stability under storage conditions?

- Hydrolytic degradation : Store under anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis to –CH₂OH.

- Light sensitivity : Bromine’s photolability necessitates amber vials to avoid radical formation .

Advanced: What are the challenges in scaling up synthesis while maintaining yield?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.